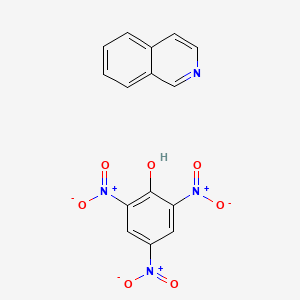
2,4,6-Trinitrophenol--isoquinoline (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,4,6-trinitrophenol–isoquinoline (1/1) involves the reaction of 2,4,6-trinitrophenol with isoquinoline under specific conditions. One common method is to dissolve 2,4,6-trinitrophenol in a suitable solvent, such as ethanol, and then add isoquinoline to the solution. The reaction mixture is stirred at room temperature for several hours to allow the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve larger-scale reactions using similar principles but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2,4,6-Trinitrophenol–isoquinoline (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can undergo oxidation reactions, leading to the formation of different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation. This reaction can yield compounds with different functional groups and properties.
Substitution: The aromatic rings in both 2,4,6-trinitrophenol and isoquinoline can undergo electrophilic substitution reactions. For example, nitration, sulfonation, and halogenation reactions can introduce new substituents onto the aromatic rings.
Condensation: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
Scientific Research Applications
2,4,6-Trinitrophenol–isoquinoline (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may have applications in drug discovery and development, particularly in designing new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for studying its effects on diseases and medical conditions.
Industry: In industrial applications, 2,4,6-trinitrophenol–isoquinoline (1/1) is used in the production of dyes, explosives, and other chemical products. Its unique properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol–isoquinoline (1/1) involves its interaction with molecular targets and pathways in biological systems. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, affecting various biological processes.
Isoquinoline, on the other hand, can interact with specific receptors and enzymes in the body, modulating their activity. The combination of these two compounds may result in synergistic effects, enhancing their overall biological activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2,4,6-Trinitrophenol–isoquinoline (1/1) can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a different structure and properties. TNT is widely used in military and industrial applications, while 2,4,6-trinitrophenol–isoquinoline (1/1) has more specialized uses.
2,4-Dinitrophenol: This compound is similar to 2,4,6-trinitrophenol but with one less nitro group. It has different chemical and biological properties and is used in various industrial and research applications.
Quinoline: Isoquinoline is structurally related to quinoline, but they have different chemical properties and reactivity. Quinoline is used in the synthesis of various pharmaceuticals and agrochemicals.
Properties
CAS No. |
24171-66-2 |
|---|---|
Molecular Formula |
C15H10N4O7 |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChI Key |
KGFTWQDCCXTVBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



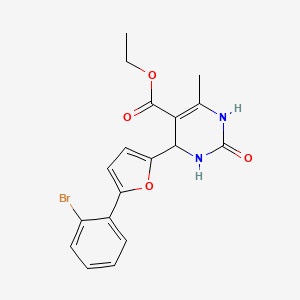

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
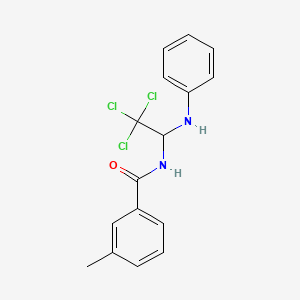

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)
![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

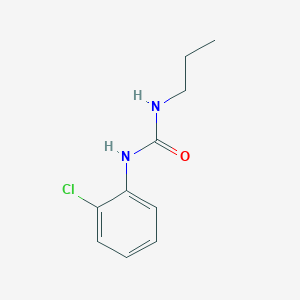
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)
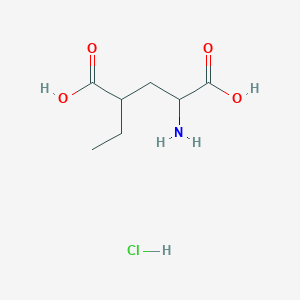
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)

